molecular formula C22H24N4O4 B10988240 6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one

6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B10988240
M. Wt: 408.4 g/mol
InChI Key: PWDFBZADIAPKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-4(3H)-quinazolinone with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazolinone compounds .

Scientific Research Applications

6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the phenylpiperazine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

6,7-Dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and potential applications.

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C23H26N4O4
Molecular Weight 454.5 g/mol
CAS Number 1010883-49-4

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of prostate carcinoma (PC3) and breast cancer (MCF-7) cells. In a study, the IC50 values for related compounds were reported as follows:

CompoundCell LineIC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

These results indicate a dose-dependent inhibition of cell growth, suggesting that the compound may possess significant anticancer properties .

Antioxidant Activity

The antioxidant properties of quinazolinones are attributed to their ability to scavenge free radicals and chelate metal ions. In vitro assays such as DPPH and ABTS have been employed to evaluate these activities. The presence of methoxy and hydroxyl groups in the structure enhances antioxidant efficacy. For example, derivatives with additional hydroxyl groups have demonstrated improved radical scavenging capabilities compared to those without .

Antimicrobial Activity

Quinazolinone derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. The incorporation of piperazine moieties has been linked to enhanced antimicrobial effects, making compounds like this compound potential candidates for further development in antimicrobial therapies .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

  • Antioxidant Evaluation : A study synthesized various quinazolinone derivatives and assessed their antioxidant activities using multiple assays (DPPH, ABTS). The results indicated that compounds with specific substituents exhibited significantly higher antioxidant activity than standard antioxidants like ascorbic acid .
  • Cytotoxicity Screening : Another research project evaluated the cytotoxic effects of several quinazolinone derivatives on cancer cell lines. The findings revealed that certain derivatives had potent cytotoxic effects comparable to established chemotherapeutic agents .

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C22H24N4O4/c1-29-19-12-17-18(13-20(19)30-2)23-15-26(22(17)28)14-21(27)25-10-8-24(9-11-25)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3

InChI Key

PWDFBZADIAPKIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.